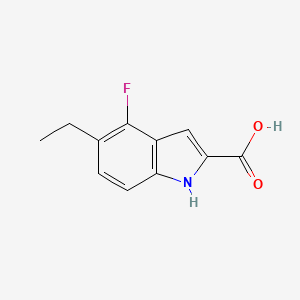

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-4-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIQZVRSAZSTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid can be achieved through various methods, including classical and modern synthetic routes. Some common methods include:

Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents, followed by cyclization to form the indole ring.

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.

Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The fluoro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the effectiveness of derivatives of indole-2-carboxylic acid, including 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid, in inhibiting HIV-1 integrase. Integrase is a crucial enzyme for the replication of HIV, making it a significant target for antiviral drug development.

Case Study: HIV-1 Integrase Inhibition

- Research Findings : A derivative of indole-2-carboxylic acid was shown to inhibit the strand transfer activity of HIV-1 integrase effectively. The compound demonstrated an IC50 value as low as 0.13 μM, indicating potent inhibitory activity against the enzyme .

- Mechanism : The binding conformation analysis revealed that the indole core and carboxyl group chelated two Mg²⁺ ions within the active site of integrase. This interaction is critical for the enzyme's function, suggesting that modifications at specific positions can enhance antiviral activity .

Cannabinoid Receptor Modulation

Another area of interest for this compound is its potential as an allosteric modulator for cannabinoid receptors, specifically CB1 receptors.

Case Study: Allosteric Modulation of CB1

- Structural Requirements : Research has identified key structural elements necessary for effective modulation of CB1 receptors by indole derivatives. These include critical chain lengths at specific positions on the indole structure that influence binding affinity and cooperativity .

- Implications : The ability to modulate cannabinoid receptors could have therapeutic implications in treating conditions such as chronic pain, anxiety, and other disorders where the endocannabinoid system is involved.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives has been pivotal in optimizing their biological activity.

Optimization Strategies

- Modification at C3 Position : Adding bulky hydrophobic groups at the C3 position has been shown to improve interactions with hydrophobic cavities near active sites of target enzymes, enhancing overall efficacy .

- Halogenation Effects : The introduction of halogenated phenyl groups at various positions has also been explored to improve π–π stacking interactions with viral DNA, further increasing antiviral potency .

Summary of Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-fluoro-1H-indole-2-carboxylate (CAS 348-32-3)

- Structure : Differs by replacing the carboxylic acid at position 2 with an ethyl ester.

- Properties : The ester group reduces polarity, increasing lipophilicity compared to the carboxylic acid. This impacts bioavailability, as esters are often prodrugs hydrolyzed in vivo to active acids.

- Synthesis : Prepared via similar coupling reactions (e.g., sodium ethoxide-mediated condensations in DMSO/DMF, as in ) but lacks hydrolysis steps .

5-Fluoroindole-2-carboxylic acid (CAS 399-76-8)

- Structure : Lacks the ethyl group at position 5 and has fluorine at position 5 instead of 3.

- Fluorine at position 5 alters electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Ethyl 5-methoxyindole-2-carboxylate

- Structure : Features a methoxy group at position 5 instead of ethyl and fluorine at position 4.

- Properties : Methoxy is electron-donating, increasing electron density at position 5, which contrasts with the electron-withdrawing fluorine in the target compound. This difference affects aromatic electrophilic substitution reactivity .

Physicochemical Properties

Biological Activity

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Overview of this compound

This compound features an ethyl group at the 5-position and a fluoro group at the 4-position on the indole ring, with a carboxylic acid functional group at the 2-position. Indoles are known for their pharmacological properties, making this compound a valuable target for research.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FNO2 |

| Molecular Weight | 207.20 g/mol |

| CAS Number | 2137833-15-7 |

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Receptor Binding : The indole core binds with high affinity to several receptors, influencing cellular signaling pathways.

- Biochemical Pathways : It may modulate various biochemical pathways due to its structural properties and functional groups.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies have shown that derivatives can exhibit activity against both gram-positive and gram-negative bacteria.

Antiviral Activity

Recent studies highlight the potential of this compound as an inhibitor of HIV integrase, which is crucial for viral replication. The compound's structure allows it to chelate magnesium ions in the active site of integrase, thus inhibiting its function. For instance, derivatives have demonstrated IC50 values in the low micromolar range (e.g., 0.13 μM) against integrase activity .

Anticancer Properties

Indole derivatives have been explored for their anticancer potential. Research has shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For example, compounds derived from indole structures have been reported to inhibit protein kinases associated with cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- HIV Integrase Inhibition : A study demonstrated that modifications to the indole structure significantly enhanced antiviral activity against HIV integrase, with some derivatives achieving IC50 values as low as 0.13 μM .

- Antimicrobial Efficacy : In vitro tests indicated that this compound exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.

- Anticancer Activity : Research focusing on cell lines showed that certain analogs of this compound could effectively induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Formylation and Cyclization : Reacting substituted phenylhydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid, sodium acetate) to form the indole core .

- Fluorination and Functionalization : Introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 4-fluorophenylhydrazine) .

- Ester Hydrolysis : Converting ethyl ester derivatives (e.g., ethyl 4-fluoro-1H-indole-2-carboxylate) to carboxylic acids using NaOH/MeOH .

Q. Key Conditions :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Ethyl-4-fluorophenylhydrazine + Ethyl pyruvate, AcOH, reflux | 50-60% |

| 2 | Hydrolysis: NaOH/MeOH, rt, 2 h | ~85% |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Q. Critical Data Comparison :

| Technique | Expected Outcome | Reference Compound |

|---|---|---|

| 19F NMR | δ -120 to -125 ppm (C4-F) | 5-Chloro-4-fluoro-1H-indole |

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity in synthesizing this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. PEG-400 for improved solubility of intermediates .

- Catalyst Optimization : Vary CuI loading (0.1–1.0 equiv) to balance cyclization efficiency and side reactions .

- Temperature Control : Lower reflux temperatures (80–100°C) to reduce decomposition of fluorinated intermediates .

Q. Case Study :

Q. How to resolve contradictions in spectral data (e.g., unexpected 19F NMR shifts)?

Methodological Answer:

Q. Example Contradiction :

Q. What strategies are recommended for evaluating the biological activity of this compound (e.g., enzyme inhibition)?

Methodological Answer:

Q. Key Parameters :

| Assay | Conditions | Positive Control |

|---|---|---|

| MTT | 48 h incubation, 10 µM compound | Doxorubicin |

Q. How to assess stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

Q. Degradation Pathways :

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.